molecular formula C21H20N2O5S B2581077 Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate CAS No. 2034328-43-1

Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate

Cat. No. B2581077
CAS RN: 2034328-43-1
M. Wt: 412.46
InChI Key: AJZMFVCWPFPTHP-UHFFFAOYSA-N
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Description

“Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate” is a complex organic compound. It contains a quinoline moiety, which is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, and quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives often involves catalyst-free methods that utilize easily accessible N-hetaryl ureas and alcohols . The environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Scientific Research Applications

Metabolic Studies and Toxicological Screening

  • In vitro metabolic fate studies : Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate, a synthetic cannabinoid receptor agonist, has been studied for its in vitro metabolic fate. Research has focused on the identification of phase I and II metabolites, crucial for toxicological screenings. The studies involve the use of pooled human liver S9 fraction and other biological tools to understand the compound's metabolism and potential interactions with human monooxygenases and carboxylesterases (Richter et al., 2022).

  • Metabolite identification for toxicological screenings : Identifying the metabolites of this compound is essential for toxicological screenings. Studies have shown that ester hydrolysis products and their glucuronides are suitable targets for such screenings. The research also emphasizes the use of negative ionization mode to increase the detectability of analytes (Richter et al., 2021).

Analytical Profiles for Forensic and Clinical Investigations

  • Characterization of synthetic cannabinoid receptor agonists : The compound has been extensively characterized, including data on impurities, for forensic and clinical investigations. This research is vital for understanding new psychoactive substances (NPS) and their impact on the cannabinoid receptor system (Brandt et al., 2020).

Synthesis and Chemical Transformations

  • New routes to piperidines and related compounds : Research on the synthesis of related compounds like piperidines, pyrrolizidines, and quinolizidines has been conducted. These studies provide insights into the chemical transformations and potential applications of methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate in various chemical syntheses (Back & Nakajima, 2000).

Mechanism of Action

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

The future directions for “Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate” and similar compounds involve further exploration of their potential applications in various fields. There is a need for more research into the synthesis, properties, and potential uses of these compounds .

properties

IUPAC Name

methyl 4-(3-quinolin-2-yloxypyrrolidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-27-21(24)16-6-9-18(10-7-16)29(25,26)23-13-12-17(14-23)28-20-11-8-15-4-2-3-5-19(15)22-20/h2-11,17H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZMFVCWPFPTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate

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